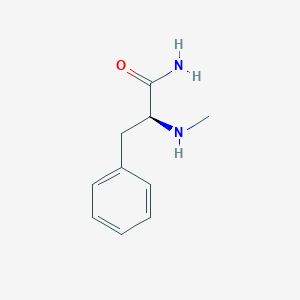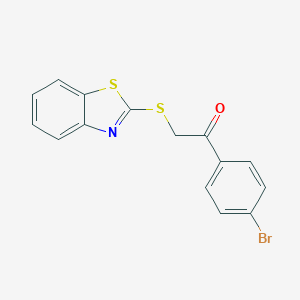
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. BBET is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a crucial regulator of insulin signaling and glucose homeostasis.
Mecanismo De Acción
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone inhibits PTP1B by binding to the catalytic site of the enzyme and blocking its activity. This leads to increased phosphorylation of insulin receptor substrate 1 (IRS-1) and activation of downstream signaling pathways such as phosphatidylinositol 3-kinase (PI3K) and Akt. These pathways are crucial for insulin-stimulated glucose uptake and metabolism.
Biochemical and Physiological Effects
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It also reduces hepatic glucose production and improves lipid metabolism. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been shown to have minimal toxicity and side effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a potent and selective inhibitor of PTP1B, which makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has limited solubility in aqueous solutions, which can make it challenging to use in certain assays. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
Future research on 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could focus on improving its pharmacokinetic properties and developing more potent and selective PTP1B inhibitors. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could also be tested in clinical trials to evaluate its efficacy and safety in humans. Additionally, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could be used in combination with other drugs to treat type 2 diabetes and obesity. Finally, 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could be studied for its potential application in other diseases such as cancer, where PTP1B is overexpressed and contributes to tumor growth and metastasis.
Conclusion
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone is a promising compound with potential application in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B leads to improved insulin sensitivity and glucose homeostasis in animal models. Future research could focus on improving its pharmacokinetic properties and evaluating its efficacy and safety in humans. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone could also be studied for its potential application in other diseases such as cancer.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone involves the reaction of 2-mercaptobenzothiazole with 4-bromobenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by column chromatography to obtain 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone in high purity and yield.
Aplicaciones Científicas De Investigación
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has been extensively studied for its potential application in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone leads to increased insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone has also been shown to improve lipid metabolism and reduce body weight in animal models of obesity.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS2/c16-11-7-5-10(6-8-11)13(18)9-19-15-17-12-3-1-2-4-14(12)20-15/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNIXQCNMVOKMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359734 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |
CAS RN |
23384-65-8 |
Source


|
| Record name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)


![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)
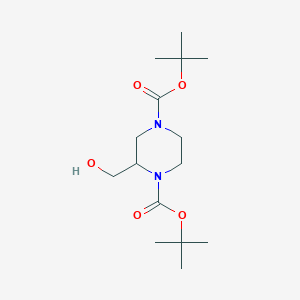
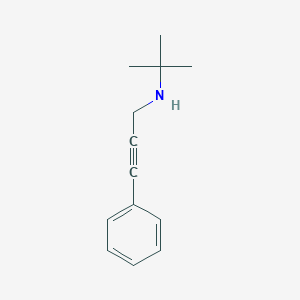
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)

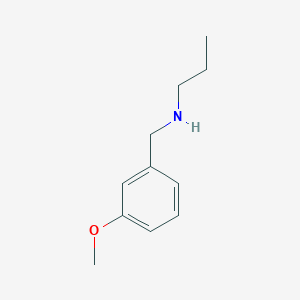
![N-[(3-methoxyphenyl)methyl]butan-2-amine](/img/structure/B183792.png)

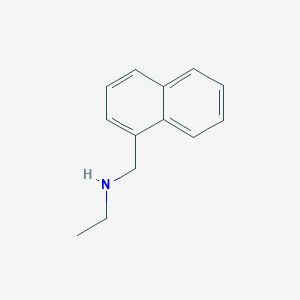
![N-[(3-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183801.png)
